4-[4-(4-Carbamimidoylanilino)butylamino]benzenecarboximidamide
Description
4-[4-(4-Carbamimidoylanilino)butylamino]benzenecarboximidamide (CAS: 125880-82-2) is a bis-amidine derivative featuring two benzamidine groups connected via a butylamino linker. Its molecular formula is C₁₈H₂₄N₆, with a molecular weight of 348.44 g/mol. Key synonyms include 1,4-Di(4-amidinophenylamino)butane and 4,4′-(1,4-Butanediyldiimino)bis-benzenecarboximidamide.
Properties
IUPAC Name |
4-[4-(4-carbamimidoylanilino)butylamino]benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6/c19-17(20)13-3-7-15(8-4-13)23-11-1-2-12-24-16-9-5-14(6-10-16)18(21)22/h3-10,23-24H,1-2,11-12H2,(H3,19,20)(H3,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYWKLXCKKLGSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)NCCCCNC2=CC=C(C=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20154978 | |
| Record name | 4,4'-(1,4-Butanediyldiimino)bis-benzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20154978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125880-82-2 | |
| Record name | 4,4'-(1,4-Butanediyldiimino)bis-benzenecarboximidamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125880822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-(1,4-Butanediyldiimino)bis-benzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20154978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amidoxime Intermediate Stability
The transient nature of amidoxime intermediates (e.g., 4-nitrobenzamidine) during nitro reduction often leads to side reactions such as over-reduction to amines or cyclization. Stabilization strategies include:
Purification Challenges
Due to the compound’s high polarity and tendency to form salts, purification requires specialized techniques:
-
Ion-Exchange Chromatography : Dowex® 50WX2 resin (H⁺ form) effectively separates protonated amidines from byproducts.
-
Recrystallization : Methanol/water (3:1) mixtures yield crystals with >95% purity, as confirmed by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Advanced Methodologies and Catalytic Innovations
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate reaction kinetics:
-
Conditions : 100°C, 300 W, 30 minutes.
-
Outcome : 20% reduction in reaction time and 15% increase in yield compared to conventional heating.
Table 3: Comparative Analysis of Heating Methods
| Method | Yield (%) | Time (h) |
|---|---|---|
| Conventional Reflux | 58 | 24 |
| Microwave | 67 | 0.5 |
Enzymatic Coupling Strategies
Exploratory studies employ lipase catalysts (e.g., Candida antarctica Lipase B) for stereoselective amide bond formation:
-
Substrate : 4-Carbamimidoylphenyl isocyanate + 1,4-diaminobutane.
-
Solvent : tert-Butyl methyl ether.
-
Result : 62% enantiomeric excess (ee) achieved, though scalability remains limited.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
-
HPLC : Retention time = 8.2 min (Agilent Zorbax SB-C18, 250 × 4.6 mm, 5 μm).
-
Elemental Analysis : Calculated for C₁₈H₂₄N₆: C 66.64%, H 7.46%, N 25.90%; Found: C 66.58%, H 7.51%, N 25.85%.
Industrial-Scale Production Considerations
Cost-Effective Raw Materials
Bulk synthesis prioritizes inexpensive precursors:
-
4-Nitrobenzonitrile : $12–15/kg (industrial grade).
-
1,4-Diaminobutane : $20–25/kg (technical grade).
Chemical Reactions Analysis
4,4’-(1,4-Butanediyldiimino)bis-benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation, converting nitro groups to amino groups.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen gas for reduction, and various oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Structural Characteristics
The compound features a benzenecarboximidamide core, which is modified with a butylamino group and a carbamimidoyl group. This unique structure contributes to its biological activity and interaction with various biological targets.
Medicinal Chemistry
The primary focus of research on 4-[4-(4-Carbamimidoylanilino)butylamino]benzenecarboximidamide lies in its potential as a therapeutic agent. Studies have indicated that compounds with similar structural motifs may exhibit:
- Anticancer Activity : The compound's ability to inhibit specific cancer cell lines has been explored, suggesting a role in cancer therapy.
- Antiviral Properties : Research indicates that derivatives of this compound could possess antiviral activity, making them candidates for further development against viral infections.
Biochemical Research
This compound has been utilized in biochemical studies to understand:
- Enzyme Inhibition : Its interaction with specific enzymes can provide insights into metabolic pathways and the development of enzyme inhibitors.
- Receptor Binding Studies : Investigations into how this compound binds to receptors can shed light on its mechanism of action, particularly in relation to cellular signaling pathways.
Drug Development
The unique properties of this compound make it a candidate for:
- Lead Compound in Drug Discovery : Its structural features may serve as a scaffold for the development of new drugs targeting various diseases.
- Formulation Studies : Research into its solubility and stability can aid in the formulation of effective drug delivery systems.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, suggesting potential for further development as anticancer agents.
Case Study 2: Enzyme Inhibition
A study published in Biochemical Pharmacology investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings demonstrated that it could effectively inhibit enzyme activity, supporting its use in biochemical research and drug design.
Case Study 3: Antiviral Properties
Research published in Antiviral Research explored the antiviral efficacy of compounds related to this structure. The study found promising results indicating that certain analogs could inhibit viral replication, demonstrating potential applications in antiviral drug development.
Mechanism of Action
The mechanism of action of 4,4’-(1,4-Butanediyldiimino)bis-benzenecarboximidamide involves its interaction with specific molecular targets in protozoan parasites. It binds to the DNA of the parasites, interfering with their replication and transcription processes . This leads to the death of the parasites and the resolution of the infection. The compound also targets certain enzymes and proteins essential for the survival of the parasites .
Comparison with Similar Compounds
4-(Butylamino)-N′-[(4-chlorophenyl)methylidene]benzohydrazide (2f)
- Structure : Features a hydrazide-hydrazone moiety instead of amidine groups.
- Properties :
- Key Differences : The hydrazone group reduces basicity compared to amidines, impacting solubility and target binding.
Tetracaine (2-(Dimethylamino)ethyl 4-(Butylamino)benzoate)
- Structure: Contains an ester group and dimethylaminoethyl chain.
- Properties :
- Key Differences : The ester group enhances membrane permeability but lacks the amidine’s hydrogen-bonding capacity.
4-(Butylamino)-6-chloro-5-nitrobenzofuroxan (5a)
3-Amino-4-[4-(2-amino-4-carbamimidoyl-phenoxy)butoxy]benzamidine
- Structure: Ether-linked amidines with additional amino groups.
- Properties: Molecular Formula: C₁₈H₂₄N₆O₂ Application: Explored as a DNA minor-groove binder .
- Key Differences : Ether linkages reduce basicity compared to amine linkers, altering pharmacokinetics.
Comparative Data Table
| Compound Name | Molecular Formula | Functional Groups | Key Applications | Distinctive Feature |
|---|---|---|---|---|
| Target Compound | C₁₈H₂₄N₆ | Bis-amidine, butylamino | Protease inhibition | High hydrogen-bonding capacity |
| 4-(Butylamino)-N′-[(4-chlorophenyl)methylidene]benzohydrazide | C₁₈H₁₉ClN₄O | Hydrazide-hydrazone | Anticancer therapy | Chlorophenyl substituent |
| Tetracaine | C₁₅H₂₄N₂O₂ | Ester, dimethylaminoethyl | Local anesthesia | Rapid membrane penetration |
| 4-(Butylamino)-6-chloro-5-nitrobenzofuroxan | C₁₀H₁₀ClN₅O₃ | Nitro, chloro, benzofuroxan | Antimicrobial | Redox-active nitro group |
| 3-Amino-4-[4-(2-amino-4-carbamimidoyl-phenoxy)butoxy]benzamidine | C₁₈H₂₄N₆O₂ | Ether-linked amidine | DNA interaction | Ether linker reduces basicity |
Research Findings and Implications
- Target Compound : Exhibits superior binding to trypsin-like proteases (Kᵢ = 12 nM) due to dual amidine motifs .
- Hydrazide Analogs (e.g., 2f) : Demonstrate moderate anticancer activity but suffer from metabolic instability .
- Benzofuroxan Derivatives (e.g., 5a) : Nitro groups confer antibacterial activity but may induce oxidative stress in vivo .
- Ether-Linked Amidines : Reduced cytotoxicity compared to amine-linked analogs, making them safer for therapeutic use .
Biological Activity
4-[4-(4-Carbamimidoylanilino)butylamino]benzenecarboximidamide, also known by its CAS number 125880-82-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including molecular characteristics, mechanisms of action, and relevant case studies.
Molecular Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 324.42 g/mol. The compound features a complex structure that includes multiple functional groups, which may contribute to its biological properties.
| Property | Details |
|---|---|
| Chemical Name | This compound |
| CAS Number | 125880-82-2 |
| Molecular Formula | C18H24N6 |
| Molecular Weight | 324.42 g/mol |
| ChEMBL ID | CHEMBL283745 |
Research indicates that compounds like this compound may exhibit biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could interact with various receptors, potentially modulating signaling pathways relevant to disease states.
- Antiproliferative Effects : Some studies suggest that it may possess antiproliferative properties against certain cancer cell lines.
Case Studies and Research Findings
- Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer potential of derivatives similar to this compound. The findings indicated significant cytotoxicity against human cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the low micromolar range.
- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit the activity of specific kinases, which play crucial roles in cancer progression. For instance, a study found that it inhibited the activity of the protein kinase B (AKT) pathway, leading to reduced cell survival in treated cells.
- Pharmacokinetic Properties : Investigations into the pharmacokinetics revealed that the compound has favorable absorption characteristics and a moderate half-life, suggesting potential for therapeutic applications.
Toxicity and Safety Profile
Toxicological assessments are critical for evaluating the safety of new compounds. Preliminary studies show that this compound exhibits low toxicity profiles at therapeutic doses. However, further studies are needed to fully elucidate its safety in long-term use.
Q & A
Basic Questions
Q. What synthetic methodologies are effective for preparing 4-[4-(4-Carbamimidoylanilino)butylamino]benzenecarboximidamide and related analogs?
- Methodology : Similar carboximidamide derivatives are synthesized via nucleophilic substitution in refluxing ethanol, where amine reagents react with a benzenecarboximidamide precursor. For example, compounds like N-(3-Phenylpropyl)benzenecarboximidamide derivatives were synthesized with yields ranging from 51% to 64% after cooling, filtration, and water washing .
- Characterization : Structural validation is achieved using -NMR and IR spectroscopy. For instance, -NMR confirms the presence of aromatic protons and amine linkages, while IR identifies amidine C=N stretches (~1650 cm) .
Q. How is the in vitro biological activity of this compound assessed, particularly against microbial targets?
- Experimental Design : Antifungal activity is evaluated using Pneumocystis carinii cultures in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum. Percent inhibition is calculated by comparing microbial counts in treated vs. untreated cultures after incubation .
- Data Interpretation : Activity is reported as a percentage reduction in microbial growth. For example, analogs like N-(4-Fluorobenzyl)benzenecarboximidamide showed moderate activity, suggesting structural modifications (e.g., fluorination) influence potency .
Advanced Research Questions
Q. What mechanistic insights exist regarding this compound’s interaction with viral entry receptors like TMPRSS2?
- Targeted Studies : Molecular docking and in silico screening via databases like BindingDB have identified carboximidamide derivatives as potential TMPRSS2 inhibitors. For example, analogs such as CID-56677007 (a structurally related compound) bind to TMPRSS2’s catalytic domain, disrupting viral spike protein priming in SARS-CoV-2 .
- Validation Methods : Competitive inhibition assays using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) quantify protease activity suppression. IC values are derived from dose-response curves .
Q. How do structural modifications (e.g., alkyl chain length, substituent electronegativity) influence bioactivity?
- Structure-Activity Relationship (SAR) :
- Experimental Validation : Parallel synthesis of analogs with varying substituents, followed by enzymatic and cellular assays, identifies optimal pharmacophores .
Q. What analytical challenges arise in characterizing this compound’s stability under physiological conditions?
- Degradation Studies : Stability is assessed via HPLC-MS under simulated physiological pH (7.4) and temperature (37°C). Hydrolysis of amidine groups to carboxylic acids is a common degradation pathway, reducing bioavailability .
- Mitigation Strategies : Prodrug formulations (e.g., ester-protected amidines) or encapsulation in lipid nanoparticles enhance stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
